Conivaptan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.75e-03 g/L

Synonyms

Canonical SMILES

Understanding Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

One of the primary areas of scientific research for conivaptan is in the treatment of Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) []. SIADH is a condition where the body produces an excessive amount of vasopressin, leading to abnormally low blood sodium levels (hyponatremia). Conivaptan's ability to block vasopressin receptors in the kidneys helps to correct this imbalance by promoting water excretion and increasing blood sodium levels []. Researchers are studying the efficacy and safety of conivaptan compared to traditional treatments for SIADH to optimize treatment strategies for this condition.

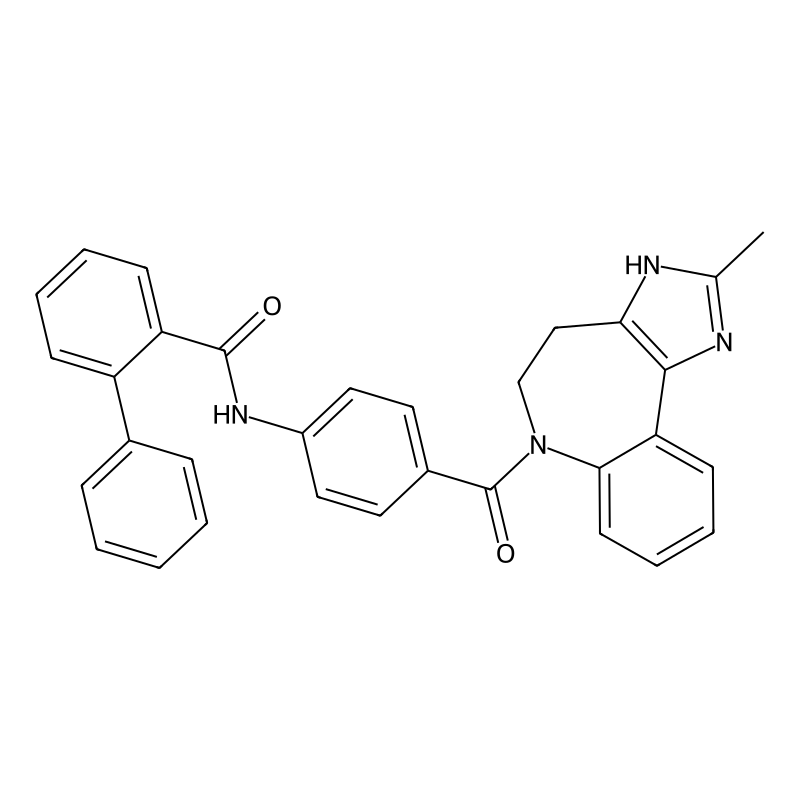

Conivaptan is a synthetic, non-peptide antagonist of the arginine vasopressin receptors V1A and V2. Its chemical formula is and it has a molecular weight of approximately 498.57 g/mol. The compound is primarily used to treat hyponatremia, a condition characterized by low sodium levels in the blood, particularly in hospital settings for patients with euvolemic and hypervolemic hyponatremia. Conivaptan was first approved by the American Food and Drug Administration in 2004 and is marketed under the brand name Vaprisol .

Conivaptan works by blocking the V1a and V2 receptors for vasopressin (antidiuretic hormone) []. Normally, vasopressin acts on these receptors in the kidney, promoting water reabsorption and leading to concentrated urine. By blocking these receptors, Conivaptan prevents this action and allows the kidneys to excrete free water, thereby increasing blood sodium levels [].

- Toxicity: Conivaptan can cause electrolyte imbalances, hypotension (low blood pressure), and seizures at high doses [].

- Contraindications: Conivaptan is contraindicated in patients with hypokalemia (low blood potassium), severe heart failure, and co-administration with certain medications that can increase its blood levels [].

- Formation of the Imidazobenzazepine Core: This involves cyclization reactions to create the bicyclic structure.

- Coupling Reactions: These are used to attach various functional groups necessary for receptor binding.

- Purification Steps: After synthesis, conivaptan is purified using techniques such as crystallization or chromatography to ensure high purity for pharmaceutical use.

The exact synthetic pathway may vary depending on the manufacturer but generally adheres to established organic synthesis protocols .

Conivaptan exhibits high affinity for both V1A and V2 vasopressin receptors, with in vitro studies indicating nanomolar binding affinity. The predominant pharmacodynamic effect is mediated through its antagonism of V2 receptors, leading to increased free water excretion without significantly altering sodium levels. This action is particularly beneficial in managing conditions like congestive heart failure, liver cirrhosis, and other states of fluid overload where hyponatremia may develop .

Conivaptan is primarily used for:

Conivaptan has been shown to interact with other medications metabolized by CYP3A4 due to its inhibitory effects on this enzyme. Notable interactions include:

- Warfarin: Conivaptan can affect warfarin metabolism, potentially altering its anticoagulant effects.

- Other CYP3A4 Substrates: Co-administration with drugs like certain statins may require dose adjustments due to increased plasma concentrations of these medications .

Adverse effects associated with conivaptan include infusion site reactions, electrolyte imbalances, and potential hypotension due to its vasodilatory effects via V1A receptor antagonism.

Several compounds share similarities with conivaptan in terms of mechanism or therapeutic application. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tolvaptan | Vasopressin V2 receptor antagonist | Approved for autosomal dominant polycystic kidney disease |

| Lixisenatide | Glucagon-like peptide-1 agonist | Primarily used for diabetes management |

| Demeclocycline | Tetracycline antibiotic | Has off-label use as a vasopressin antagonist |

Uniqueness of Conivaptan:

Conivaptan's dual action on both V1A and V2 receptors distinguishes it from other vasopressin antagonists that typically target only one receptor subtype. This dual inhibition can lead to more pronounced diuretic effects and broader therapeutic applications .

Retrosynthetic Analysis of the Benzazepine Core Structure

Conivaptan represents a sophisticated benzazepine derivative with the molecular formula C₃₂H₂₆N₄O₂ and a molecular weight of 498.6 grams per mole [1]. The retrosynthetic analysis of the benzazepine core structure reveals a strategic disconnection approach that centers on the formation of two key intermediates: 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d] [1]benzazepine monohydrate and 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid [2].

The benzazepine core structure of conivaptan can be traced back through a convergent synthetic strategy. The molecule can be viewed as the formal condensation product of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid with the benzazepine nitrogen of 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d] [1]benzazepine [1]. This retrosynthetic disconnection provides a rational approach to the total synthesis by allowing the preparation of two complex fragments that can be coupled in the final synthetic step.

The benzazepine core itself can be further deconstructed through analysis of the seven-membered nitrogen-containing ring system. The retrosynthetic pathway involves the formation of the imidazo[4,5-d] fused ring system through cyclization reactions starting from appropriately substituted precursors. Research has demonstrated that the benzazepine framework can be accessed through intramolecular cyclization strategies involving N-alkylation, followed by amidation processes and subsequent cyclization to form the seven-membered heterocycle [3].

The strategic approach to the benzazepine core synthesis involves a three-stage sequence that has been optimized for multikilogram production. This methodology represents a significant advancement over earlier synthetic routes, providing a four-fold increase in overall yield while maintaining high purity standards [2]. The retrosynthetic analysis reveals that the benzazepine core can be efficiently constructed through a combination of Friedel-Crafts acylation reactions and subsequent cyclization processes that form the characteristic seven-membered ring system.

Friedel-Crafts Acylation and Imidazo-Benzazepine Cyclization Strategies

The construction of the imidazo-benzazepine framework relies heavily on Friedel-Crafts acylation chemistry as a key bond-forming reaction. Friedel-Crafts acylation involves the substitution of an acyl group into an aromatic ring system, typically using acyl chlorides in the presence of Lewis acid catalysts such as aluminum chloride [4]. In the context of conivaptan synthesis, this reaction serves to introduce the necessary carbonyl functionality that facilitates subsequent cyclization reactions.

The Friedel-Crafts acylation mechanism proceeds through the formation of an acylium ion intermediate when the acyl chloride reacts with the Lewis acid catalyst. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic acylium ion to form a sigma complex. Subsequent deprotonation regenerates the aromatic system and yields the desired acylated product [4]. This reaction is particularly valuable in the conivaptan synthesis as it allows for the controlled introduction of carbonyl groups at specific positions on the aromatic ring system.

The imidazo-benzazepine cyclization strategy represents a sophisticated approach to heterocycle formation. Research has demonstrated that imidazobenzodiazepines can be efficiently synthesized through a one-pot annulation process that avoids the isolation of unstable intermediates [5]. This methodology involves the treatment of amidobenzodiazepine precursors with potassium tert-butoxide, followed by reaction with diethylchlorophosphate and ethyl isocyanoacetate. The process yields imidazobenzodiazepines in excellent yields ranging from 70 to 89 percent [5].

The cyclization mechanism involves the formation of iminophosphate intermediates that undergo subsequent condensation with ethyl isocyanoacetate under basic conditions. This approach has been optimized to eliminate the need for pre-formation of carbanion intermediates and provides a safer alternative to processes requiring sodium hydride or other highly reactive bases [5]. The use of potassium tert-butoxide as the base system offers improved safety profiles and enhanced scalability for industrial applications.

A significant advancement in the synthetic methodology involves the development of improved reaction conditions that reduce the use of toxic solvents and hazardous reagents. The optimized process employs methyl tetrahydrofuran as a solvent instead of butanone, and replaces sodium hydride with potassium tert-butoxide, resulting in improved safety profiles and enhanced environmental compatibility [6]. These modifications have led to an increase in overall yield from 55 percent to 63 percent while maintaining purity levels above 99 percent [6].

Hydrochloride Salt Formation: Crystallization and Polymorphism Control

The formation of conivaptan hydrochloride represents a critical step in the manufacturing process, as it directly impacts the physicochemical properties, stability, and bioavailability of the final pharmaceutical product. The hydrochloride salt formation involves the reaction of the conivaptan free base with hydrochloric acid under controlled crystallization conditions to produce the desired crystalline form [7].

Conivaptan hydrochloride exhibits significant polymorphism, with multiple crystalline forms having been identified and characterized. The polymorphic forms include the alpha-form with a melting point of approximately 290 degrees Celsius and the delta-form with a melting point of approximately 277 degrees Celsius [8]. These different polymorphic forms exhibit distinct physicochemical properties, including differences in solubility, stability, and dissolution characteristics that can significantly impact the therapeutic performance of the drug substance.

The control of polymorphism during crystallization requires careful optimization of multiple parameters including solvent selection, temperature control, cooling rates, and seeding strategies. Research has demonstrated that the choice of crystallization solvent system has a profound impact on the resulting polymorphic form. Traditional approaches utilizing mixed solvent systems of acetonitrile, methanol, and water have been associated with complex processing requirements and difficulties in solvent recovery [8].

An innovative approach to polymorphism control involves the development of a novel crystal form with enhanced properties. This new crystalline form exhibits a melting point of 325.91 degrees Celsius, significantly higher than previously characterized forms, indicating enhanced thermal stability [8]. The preparation method for this novel crystal form utilizes anhydrous methanol and acetonitrile in a two-step crystallization process that provides superior purity and stability characteristics.

The optimized crystallization procedure involves dissolving conivaptan hydrochloride crude product in anhydrous methanol at temperatures between 35 and 40 degrees Celsius, followed by activated carbon decolorization and filtration. The filtrate is then evaporated to dryness, and the resulting solid is treated with acetonitrile under reflux conditions for 3 to 5 hours. Cooling and filtration yield the purified crystalline product with purity levels exceeding 99.9 percent [8].

The novel crystallization methodology offers several advantages over conventional approaches, including single-solvent recrystallization that eliminates the complexity of mixed solvent systems, improved environmental compatibility through reduced solvent usage, and enhanced economic viability through simplified processing requirements. The process demonstrates excellent scalability for industrial production while maintaining consistent product quality and polymorphic control [8].

Characterization of the different polymorphic forms utilizes multiple analytical techniques including X-ray powder diffraction, differential scanning calorimetry, and thermal gravimetric analysis. X-ray powder diffraction provides characteristic fingerprint patterns that allow for unambiguous identification of specific polymorphic forms [9]. Differential scanning calorimetry reveals the thermal behavior of different crystal forms, including melting points, phase transitions, and thermal stability profiles [8].

Critical Pharmacophoric Elements for Vasopressin Receptor Affinity

The molecular architecture of conivaptan represents a sophisticated design that achieves dual antagonism of vasopressin receptor subtypes through specific structural features. The compound's chemical structure can be described as the amide resulting from the formal condensation of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid with the benzazepine nitrogen of 2-methyl-1,4,5,6-tetrahydroimidazo[4,5-d] [1]benzazepine [1] [2].

The benzazepine core structure serves as the primary pharmacophoric scaffold that enables high-affinity binding to vasopressin receptors. This seven-membered ring system provides the optimal spatial arrangement necessary for receptor recognition and binding [1] [3]. Structure-activity relationship studies have demonstrated that modifications to this core structure typically result in significant loss of biological activity, highlighting its essential role in maintaining receptor affinity [4] [5].

The imidazo[4,5-d] ring system fused to the benzazepine core represents a critical structural determinant for achieving dual vasopressin receptor antagonism. This bicyclic system distinguishes conivaptan from selective vasopressin receptor antagonists and enables the compound to bind with high affinity to both vasopressin V1A and V2 receptor subtypes [1] [3]. The specific positioning and electronic properties of this ring system are fundamental to the compound's unique pharmacological profile.

The biphenyl-2-carboxamide moiety attached to the benzazepine nitrogen plays a crucial role in determining receptor selectivity and binding affinity. This structural component extends into the receptor binding site and establishes critical hydrophobic and aromatic interactions with receptor residues [6] [4]. The biphenyl group's spatial orientation and electronic characteristics contribute significantly to the compound's ability to discriminate between different vasopressin receptor subtypes.

The methyl substitution at position 2 of the imidazo ring system enhances the compound's binding affinity and pharmacological properties. This substitution pattern was identified through systematic structure-activity relationship optimization and represents an important contributor to the compound's therapeutic profile [7]. The methyl group provides optimal steric and electronic characteristics that improve receptor binding interactions.

The amide linkage connecting the biphenyl carboxamide to the benzazepine core provides essential hydrogen bonding interactions with receptor binding sites. This structural feature enables the formation of specific intermolecular contacts that are critical for receptor recognition and antagonist activity [6] [8]. The amide functionality also contributes to the compound's overall molecular conformation and stability.

| Structural Component | Pharmacophoric Role | Structure-Activity Relationship Importance |

|---|---|---|

| Benzazepine Core | Primary receptor binding scaffold | Core structure required for activity |

| Imidazo[4,5-d] Ring System | Essential for dual V1A/V2 activity | Determines dual receptor antagonism |

| Biphenyl-2-carboxamide Moiety | Critical for receptor selectivity | Modulates V1A versus V2 selectivity |

| Methyl Substitution at Position 2 | Enhances binding affinity | Optimizes pharmacological properties |

| Amide Linkage | Provides hydrogen bonding interactions | Essential for receptor recognition |

Impact of N-Substituents on V1A/V2 Receptor Selectivity

The nature of N-substituents in the conivaptan structure profoundly influences the compound's selectivity profile between vasopressin V1A and V2 receptor subtypes. Research has demonstrated that conivaptan exhibits binding affinities in the nanomolar range for both receptor subtypes, with Ki values of 0.61-6.30 nanomolar for V1A receptors and 0.36-3.04 nanomolar for V2 receptors [9] [10] [11]. This dual high-affinity binding pattern distinguishes conivaptan from other vasopressin receptor antagonists that typically exhibit selectivity for one receptor subtype.

The biphenyl-2-carboxamide N-substituent represents the primary structural determinant for achieving dual receptor activity. Unlike selective vasopressin antagonists that incorporate different N-substituent patterns, conivaptan's specific biphenyl arrangement enables simultaneous high-affinity interactions with both V1A and V2 receptor binding sites [6] [4]. The spatial orientation of this substituent allows optimal positioning within the transmembrane regions of both receptor subtypes.

Molecular modeling studies have revealed that non-peptide vasopressin antagonists penetrate deeper into the transmembrane region of vasopressin receptors compared to the natural ligand arginine vasopressin [8] [12]. The N-substituent pattern in conivaptan facilitates this deep penetration while maintaining favorable binding interactions with critical receptor residues. This binding mode contributes to the compound's competitive and reversible antagonism at both receptor subtypes.

Structure-activity relationship investigations have shown that modifications to the N-substituent significantly alter receptor selectivity. Studies examining related benzazepine derivatives demonstrated that replacement of the biphenyl-2-carboxamide with different aromatic or aliphatic substituents resulted in shifts toward V1A or V2 selectivity [13]. For example, incorporation of 2-(4-acetamido)phenyl or 2-(4-methoxy)phenyl substituents favored V1A receptor selectivity, while 2-(3-methyl)phenyl, 2-(4-ethyl)phenyl, 2-(4-amino)phenyl, or 2-(4-hydroxy)phenyl modifications resulted in V2 selectivity preference.

The electronic characteristics of the N-substituent also influence receptor binding affinity and selectivity. The biphenyl system in conivaptan provides optimal hydrophobic and π-π stacking interactions with aromatic residues in both V1A and V2 receptor binding sites [6]. The electron density distribution and conformational flexibility of this substituent enable adaptation to the slightly different binding pocket geometries of the two receptor subtypes.

Comparative analysis with other vasopressin antagonists highlights the unique structure-activity relationship profile of conivaptan's N-substituent. Tolvaptan, a selective V2 antagonist, incorporates a different benzazepine modification that eliminates V1A binding affinity while maintaining nanomolar V2 activity [14] [15]. Similarly, mozavaptan achieves V2 selectivity through alternative N-substituent patterns [14] [16]. These comparisons demonstrate that subtle structural modifications in the N-substituent region can dramatically alter receptor selectivity profiles.

| Receptor Subtype | Ki Value (nanomolar) | Binding Affinity | Selectivity Profile |

|---|---|---|---|

| V1A | 0.61-6.30 | High | Dual Antagonist |

| V2 | 0.36-3.04 | Very High | Dual Antagonist |

| V1B | Not Reported | Low/No Affinity | Minimal Activity |

Comparative Analysis with Non-Peptide Vasopressin Antagonists

Conivaptan's structure-activity relationship profile can be best understood through systematic comparison with other non-peptide vasopressin receptor antagonists that have been developed for therapeutic applications. This comparative analysis reveals the unique structural features that enable conivaptan's dual receptor antagonism and distinguishes it from selective vasopressin receptor modulators.

Tolvaptan represents the most clinically relevant comparator to conivaptan, sharing the benzazepine core structure but exhibiting selective V2 receptor antagonism. Tolvaptan demonstrates Ki values greater than 1000 nanomolar for V1A receptors while maintaining nanomolar affinity (0.85-29 nanomolar) for V2 receptors [14] [15]. The structural basis for this selectivity difference lies in the specific modifications to the benzazepine core and the nature of the N-substituent. Tolvaptan incorporates a chloro-substituted benzazepine system with a different aromatic substituent pattern that eliminates V1A binding affinity while preserving V2 activity. This selective profile has enabled tolvaptan's approval for oral administration in chronic hyponatremia management.

Mozavaptan, another benzazepine-derived vasopressin antagonist, exhibits V2 selectivity with Ki values greater than 1000 nanomolar for V1A receptors and 0.14-14 nanomolar for V2 receptors [14] [16]. The structural modifications in mozavaptan include specific substitution patterns on the benzazepine core that optimize V2 binding while diminishing V1A affinity. This compound has achieved regulatory approval in Japan for hyponatremia treatment, demonstrating the therapeutic viability of selective V2 antagonism.

SR49059 represents a structurally distinct approach to vasopressin receptor antagonism, incorporating a benzisoxazole core rather than the benzazepine system found in conivaptan. This compound exhibits high V1A selectivity with Ki values of 1.1-6.3 nanomolar for V1A receptors and greater than 1000 nanomolar for V2 receptors [17] [18]. The benzisoxazole scaffold provides a different spatial arrangement that favors V1A receptor binding interactions while eliminating V2 affinity. Clinical studies with SR49059 have demonstrated selective V1A antagonism in human subjects, confirming the structure-activity relationship predictions.

OPC-21268 employs a quinolinone-based structure that also achieves V1A selectivity, with Ki values of 0.4-4.0 nanomolar for V1A receptors and greater than 1000 nanomolar for V2 receptors [19] [20]. This structural scaffold represents a completely different pharmacophoric approach compared to the benzazepine derivatives, yet achieves similar V1A selectivity through alternative molecular interactions. The quinolinone system demonstrates that multiple structural classes can achieve vasopressin receptor antagonism through different binding modes.

The structural diversity among vasopressin antagonists reveals important structure-activity relationship principles. The benzazepine core structure appears to be particularly amenable to modifications that can achieve either dual antagonism (conivaptan) or selective antagonism (tolvaptan, mozavaptan). In contrast, the benzisoxazole (SR49059) and quinolinone (OPC-21268) scaffolds have primarily yielded V1A-selective compounds. This pattern suggests that the benzazepine system provides optimal geometric and electronic characteristics for binding to both vasopressin receptor subtypes.

Clinical development patterns among these compounds also reflect their structure-activity relationship profiles. Conivaptan's dual antagonism has limited its clinical use to intravenous administration for acute hyponatremia management, as the V1A antagonism can cause cardiovascular effects that require careful monitoring [9] [6]. Selective V2 antagonists like tolvaptan and mozavaptan have achieved broader clinical utility through oral formulations for chronic treatment applications [14] [15]. Selective V1A antagonists remain largely investigational, reflecting the complexity of translating V1A antagonism into therapeutic benefits.

| Compound | Chemical Class | Receptor Selectivity | Ki V1A (nanomolar) | Ki V2 (nanomolar) | Clinical Status |

|---|---|---|---|---|---|

| Conivaptan | Benzazepine derivative | V1A/V2 dual antagonist | 0.61-6.30 | 0.36-3.04 | Approved (intravenous) |

| Tolvaptan | Benzazepine derivative | V2 selective | >1000 | 0.85-29 | Approved (oral) |

| Mozavaptan | Benzazepine derivative | V2 selective | >1000 | 0.14-14 | Approved (Japan) |

| SR49059 | Benzisoxazole derivative | V1A selective | 1.1-6.3 | >1000 | Investigational |

| OPC-21268 | Quinolinone derivative | V1A selective | 0.4-4.0 | >1000 | Investigational |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

6.3

Appearance

Storage

UNII

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03X - Other diuretics

C03XA - Vasopressin antagonists

C03XA02 - Conivaptan

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Vasopressin

AVPR2 [HSA:554] [KO:K04228]

Other CAS

Metabolism Metabolites

Wikipedia

Proguanil

Biological Half Life

Dates

2: Zeynalov E, Jones SM, Seo JW, Snell LD, Elliott JP. Arginine-Vasopressin Receptor Blocker Conivaptan Reduces Brain Edema and Blood-Brain Barrier Disruption after Experimental Stroke in Mice. PLoS One. 2015 Aug 14;10(8):e0136121. doi: 10.1371/journal.pone.0136121. eCollection 2015. PubMed PMID: 26275173; PubMed Central PMCID: PMC4537303.

3: Rajan S, Srikumar S, Paul J, Kumar L. Effectiveness of single dose conivaptan for correction of hyponatraemia in post-operative patients following major head and neck surgeries. Indian J Anaesth. 2015 Jul;59(7):416-20. doi: 10.4103/0019-5049.160943. PubMed PMID: 26257414; PubMed Central PMCID: PMC4523962.

4: Howard MS, Boddu SH, Mauro VF, Churchwell MD. Compatibility of conivaptan injection with select cardiovascular medications. Am J Health Syst Pharm. 2014 Sep 15;71(18):1534-5. doi: 10.2146/ajhp140193. Erratum in: Am J Health Syst Pharm. 2014 Nov 1;71(21):1830. PubMed PMID: 25174012.

5: Buckley MS, Patel SA, Hattrup AE, Kazem NH, Jacobs SC, Culver MA. Conivaptan for treatment of hyponatremia in neurologic and neurosurgical adults. Ann Pharmacother. 2013 Sep;47(9):1194-200. doi: 10.1177/1060028013503126. Review. PubMed PMID: 24259735.

6: Breshears JD, Jiang B, Rowland NC, Kunwar S, Blevins LS. Use of conivaptan for management of hyponatremia following surgery for Cushing's disease. Clin Neurol Neurosurg. 2013 Nov;115(11):2358-61. doi: 10.1016/j.clineuro.2013.08.019. Epub 2013 Aug 27. PubMed PMID: 24041963.

7: Ban K, Sonohara R, Yoshida M, Sako K, Uchida S, Namiki N. Pharmaceutical development of a parenteral formulation of conivaptan hydrochloride. PDA J Pharm Sci Technol. 2013 Jul-Aug;67(4):336-53. doi: 10.5731/pdajpst.2013.00926. PubMed PMID: 23872444.

8: Xie Y, Sun Z, Gai L. [Conivaptan inhibites cell proliferation and collagen production of cardiac fibroblasts induced by arginine vasopressin]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):477-80. Chinese. PubMed PMID: 23643265.

9: Peters S, Kuhn R, Gardner B, Bernard P. Use of conivaptan for refractory syndrome of inappropriate secretion of antidiuretic hormone in a pediatric patient. Pediatr Emerg Care. 2013 Feb;29(2):230-2. doi: 10.1097/PEC.0b013e318280d6ca. PubMed PMID: 23546432.

10: Dominguez M, Perez JA, Patel CB. Efficacy of 3% saline vs. conivaptan in achieving hyponatremia treatment goals. Methodist Debakey Cardiovasc J. 2013 Jan-Mar;9(1):49-53. PubMed PMID: 23519387; PubMed Central PMCID: PMC3600885.